molecular formula C25H28N4O3 B4883057 2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide

2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide

Cat. No. B4883057
M. Wt: 432.5 g/mol
InChI Key: ZMWRZJRZWNJJJI-UHFFFAOYSA-N
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Description

2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide, also known as MPA, is a synthetic compound that belongs to the class of pyridazinone derivatives. MPA has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide is not fully understood, but it is believed to inhibit the activity of the enzyme, dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. 2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide has also been shown to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide in lab experiments is its ability to inhibit DHODH activity, which makes it a useful tool for studying the role of pyrimidine nucleotides in DNA synthesis and cell proliferation. However, one of the limitations of using 2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide is its potential cytotoxicity, which can affect cell viability and lead to false results.

Future Directions

There are several future directions for the study of 2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide for its use in clinical settings.

Scientific Research Applications

2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. It has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. 2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

2-[3-(3-acetamido-4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-6-19-7-8-20(13-22(19)26-18(5)30)21-9-10-24(32)29(28-21)14-23(31)27-25-16(3)11-15(2)12-17(25)4/h7-13H,6,14H2,1-5H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWRZJRZWNJJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3C)C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,4,6-trimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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